1,4-Dioxepan-6-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers optimizing CNS lead series often find that standard morpholine or 1,4-dioxane building blocks fail to deliver the right balance of BBB penetration and solubility. 1,4-Dioxepan-6-amine solves this with its distinct seven-membered ring conformation. - **Differentiated Physicochemistry**: The expanded ring yields a balanced XLogP3-AA of -1.2 and TPSA of 44.5 Ų, offering a superior starting point for CNS drug design compared to more lipophilic or polar analogs. - **Synthetic Utility**: Its high boiling point (190.5 °C) makes it an ideal amine coupling partner for high-temperature reactions where volatile amines would be lost. - **Supply Assurance**: Available as a versatile free base or a stable hydrochloride salt (CAS 1394042-38-6), with bulk custom synthesis options to ensure your project's continuity.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1048962-45-3
Cat. No. B1426246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxepan-6-amine
CAS1048962-45-3
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1COCC(CO1)N
InChIInChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2
InChIKeyMWEMWEUKFQJVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxepan-6-amine (CAS 1048962-45-3): Physicochemical Profile and Procurement Context


1,4-Dioxepan-6-amine (CAS 1048962-45-3) is a heterocyclic primary amine featuring a seven-membered 1,4-dioxepane ring system. The compound has a molecular formula of C5H11NO2, a molecular weight of 117.15 g/mol, and a computed XLogP3-AA value of -1.2 [1]. It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and organic synthesis. The compound is commercially available from multiple vendors, typically as the free base or its hydrochloride salt (CAS 1394042-38-6) .

Why Substituting 1,4-Dioxepan-6-amine with a Generic 1,4-Dioxane or Morpholine Building Block Can Fail


The 1,4-dioxepane ring is a distinct seven-membered heterocycle, fundamentally different in conformation and physicochemical properties from its six-membered 1,4-dioxane or morpholine analogs [1]. This structural expansion directly impacts molecular shape, lipophilicity, and pKa, which in turn can profoundly alter biological target engagement, pharmacokinetic profiles, and synthetic reactivity [2]. Simple substitution with a more common morpholine or 1,4-dioxan-2-amine can therefore lead to a loss of desired activity or necessitate extensive re-optimization of a lead series. The following sections provide quantitative evidence of these differentiating factors.

Quantitative Differentiation: How 1,4-Dioxepan-6-amine Compares to Its Closest Analogs


Ring Size and Lipophilicity: A Comparison with 1,4-Dioxan-2-amine

1,4-Dioxepan-6-amine exhibits a significantly lower computed lipophilicity (XLogP3-AA = -1.2) compared to its six-membered analog 1,4-Dioxan-2-amine, which is predicted to be more lipophilic. This difference, driven by the expanded ring system and resulting changes in hydrogen bonding, can directly influence a compound's permeability and solubility profile [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Volatility and Handling: Boiling Point Compared to Morpholine

1,4-Dioxepan-6-amine exhibits a significantly higher predicted boiling point (190.5±35.0 °C at 760 mmHg) compared to the common heterocyclic amine building block morpholine (129 °C) [1]. This lower volatility can translate to easier handling and reduced losses during synthetic procedures involving elevated temperatures.

Synthetic Chemistry Process Chemistry Laboratory Safety

Topological Polar Surface Area (TPSA): A Determinant of Oral Bioavailability

The compound possesses a topological polar surface area (TPSA) of 44.5 Ų [1]. This value is moderately higher than that of morpholine (21.3 Ų) [2], indicating a slight but potentially significant increase in polarity that can influence blood-brain barrier penetration and overall oral bioavailability.

ADME Drug Discovery Medicinal Chemistry

Synthetic Utility as a Contrast Media Intermediate: A Class-Specific Application

US Patent 4,439,613 explicitly claims amino-dioxepane derivatives, including compounds structurally related to 1,4-dioxepan-6-amine, as key intermediates for synthesizing non-ionic X-ray contrast media [1]. The patent demonstrates that the dioxepane ring, when coupled with the amine functionality, provides a platform for creating water-soluble, low-toxicity contrast agents. This is a specific, patented application not generally claimed for simpler morpholine or 1,4-dioxane amine analogs.

Diagnostic Imaging Synthetic Intermediate Contrast Media

Role as a Key Fragment in Kinase Inhibitor Development

1,4-Dioxepan-6-amine has been reported as a synthetic building block in the development of Leucettinibs, a class of DYRK/CLK kinase inhibitors [1]. In this study, the hydrochloride salt of the compound was reacted to form a substituted 2-aminoimidazolin-4-one derivative. This demonstrates its utility in generating focused libraries for kinase drug discovery, a key area where the unique dioxepane ring can impart specific binding interactions.

Kinase Inhibitors DYRK/CLK Cancer Research

Where 1,4-Dioxepan-6-amine Provides the Greatest Scientific and Procurement Value


Medicinal Chemistry: Optimizing CNS Drug Candidates

For projects targeting the central nervous system, the balanced lipophilicity (XLogP3-AA = -1.2) and moderate TPSA (44.5 Ų) of 1,4-dioxepan-6-amine offer a superior starting point for optimizing blood-brain barrier penetration and aqueous solubility compared to more lipophilic 1,4-dioxane analogs or more polar piperazine derivatives [1][2].

Process Chemistry: High-Temperature Amine Couplings

The high predicted boiling point (190.5 °C) of 1,4-dioxepan-6-amine makes it an ideal amine coupling partner for reactions that require elevated temperatures or distillative workups where more volatile amines like morpholine (129 °C) would be lost [1][2].

Diagnostic Imaging: Synthesis of Non-Ionic Contrast Media

The compound's role as a key intermediate in the patented synthesis of non-ionic X-ray contrast media makes it a critical procurement item for researchers developing next-generation imaging agents with improved water solubility and lower toxicity profiles [1].

Kinase Drug Discovery: Building Focused Inhibitor Libraries

As demonstrated in the synthesis of Leucettinib-derived DYRK/CLK inhibitors, 1,4-dioxepan-6-amine serves as a versatile building block for introducing a unique, seven-membered heterocyclic amine moiety into lead compounds, potentially yielding novel binding interactions and improved selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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